4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol

Description

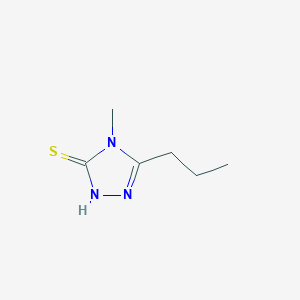

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with methyl and propyl groups at positions 4 and 5, respectively, and a thiol (-SH) group at position 3. Triazole-3-thiol derivatives are known for their versatility in medicinal chemistry, acting as enzyme inhibitors, antioxidants, and antimicrobial agents due to their ability to engage in hydrogen bonding, metal coordination, and π-π stacking interactions .

Properties

IUPAC Name |

4-methyl-3-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-3-4-5-7-8-6(10)9(5)2/h3-4H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUMTTDKTNUANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Substitution Reactions: It can react with alkyl halides to form S-alkylated derivatives.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding thiolates.

Complexation: It can form complexes with metal ions, which can be used in various applications.

Common Reagents and Conditions

Substitution Reactions: Alkyl halides (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

S-alkylated derivatives: Formed from substitution reactions.

Disulfides: Formed from oxidation of the thiol group.

Thiolate salts: Formed from reduction reactions.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol serves as a versatile building block for the synthesis of more complex molecules. Its thiol group (-SH) allows it to participate in various chemical reactions such as:

- Oxidation : Formation of disulfides and sulfonic acids.

- Reduction : Generation of reduced triazole derivatives.

- Substitution Reactions : Creation of various substituted triazole-thiol derivatives.

This compound is particularly useful in developing new materials with tailored properties for specific applications.

Biological Applications

The biological activities of this compound have been extensively studied:

- Antimicrobial Activity : It exhibits significant antimicrobial properties against a range of pathogens. The compound's mechanism involves disrupting microbial enzyme functions due to the reactivity of the thiol group.

- Antifungal Properties : Similar to other triazole derivatives, it may inhibit ergosterol synthesis in fungal cell membranes, making it a candidate for antifungal drug development.

A study demonstrated that derivatives of triazoles show enhanced antimicrobial efficacy compared to traditional antibiotics, highlighting their potential in treating resistant infections .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Lead Compound for Drug Development : Its unique structure allows it to interact with biological macromolecules, making it a promising candidate for developing new drugs targeting specific diseases.

- Antioxidant Activity : The compound has shown potential as an antioxidant agent, which can be beneficial in preventing oxidative stress-related diseases.

Research indicates that compounds similar to this compound demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Industrial Applications

In industrial contexts, this compound is utilized for producing specialty chemicals and materials. Its properties make it suitable for applications in:

- Coatings and Adhesives : The unique chemical structure enhances adhesion properties and durability.

- Advanced Materials Development : It can be incorporated into formulations for novel preservatives and flavor compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics, suggesting their potential as effective alternatives in clinical settings .

Case Study 2: Synthesis and Biological Evaluation

Another research project focused on synthesizing novel triazole derivatives from existing compounds. The synthesized derivatives were tested for their antioxidant and antibacterial activities using DPPH and ABTS assays. Notably, some compounds displayed antioxidant capabilities comparable to established antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function . These interactions contribute to its biological activities, including antimicrobial and antiviral effects.

Comparison with Similar Compounds

Key Trends :

- Electron-donating groups (-NH₂, -SH) enhance antioxidant capacity by stabilizing free radicals .

- Bulky aromatic substituents (e.g., indole, phenyl) improve enzyme inhibition via hydrophobic interactions .

- Alkyl chains (e.g., propyl, ethyl) increase lipophilicity, enhancing membrane permeability in antimicrobial agents .

Antimicrobial Activity

Triazole-3-thiol derivatives with alkyl and heteroaromatic substituents show promising antimicrobial profiles:

Table 2: Antimicrobial Activity of Selected Derivatives

Notable Findings:

- Methyl and propyl groups enhance activity against Gram-positive strains due to improved cellular uptake .

- Thiadiazole-fused derivatives exhibit antitubercular activity, likely via interference with mycobacterial cell wall synthesis .

Antioxidant Capacity

Electron-donating substituents significantly influence free radical scavenging:

Table 3: Antioxidant Performance in DPPH• Assay

Insights :

- Amino groups (-NH₂) reduce IC₅₀ values by donating electrons to neutralize radicals .

- Alkyl chains (e.g., propyl) may moderately enhance solubility but offer weaker electron donation compared to -NH₂ .

Enzyme Inhibition and Molecular Docking

Triazole-3-thiol derivatives target enzymes critical in disease pathways:

Table 4: Enzyme Inhibition Profiles

Biological Activity

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol (CAS No. 51590-51-3) is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound features a triazole ring that is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 157.24 g/mol. Its structure consists of a triazole ring substituted with a methyl and a propyl group, along with a thiol functional group, which contributes to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate activity against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at low concentrations | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal activity |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is linked to its ability to modulate oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS).

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been particularly effective against melanoma and breast cancer cells, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| Human melanoma IGR39 | 12.5 | High cytotoxicity | |

| Triple-negative breast cancer MDA-MB-231 | 15.0 | Selective cytotoxicity |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.

- Reactive Oxygen Species Modulation : By reducing oxidative stress markers, it can protect cells from damage and modulate inflammatory responses.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several triazole derivatives including this compound against clinical isolates of bacteria and fungi. The results indicated promising activity against resistant strains, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects in a murine model where the compound was administered post-lipopolysaccharide (LPS) exposure. Results showed significant reduction in inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Line Studies : A comprehensive evaluation involving multiple cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the standard synthetic routes for preparing 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with acylation, hydrazinolysis, and nucleophilic addition of isothiocyanates, followed by alkaline cyclization. For example:

Acylation : React pyrrole or indole derivatives with hydrazine to form hydrazides.

Nucleophilic addition : Treat with phenylisothiocyanate to generate thiourea intermediates.

Cyclization : Alkaline conditions (e.g., KOH/ethanol) promote intramolecular cyclization to form the triazole-thiol core.

Key intermediates include 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives, confirmed via elemental analysis and NMR .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H NMR (400 MHz in DMSO-d₆) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiol protons at δ 13.5 ppm) .

- IR Spectroscopy : Identifies S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

- LC-MS with diode-array detection : Validates molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

- Elemental analysis : Confirms C, H, N, S content within ±0.4% deviation .

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of triazole-thiol derivatives?

Methodological Answer:

- In silico molecular docking : Use protein targets (e.g., anaplastic lymphoma kinase [PDB:2XP2], cyclooxygenase-2 [PDB:3LN1]) to predict binding affinities. Autodock Vina or Schrödinger Suite are common tools .

- In vitro antiradical assays : Test DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging at 10⁻³–10⁻⁴ M concentrations, measuring absorbance at 517 nm .

- Microbial susceptibility tests : Use agar dilution (e.g., against Candida albicans or Staphylococcus aureus) with MIC values reported .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of producing this compound compared to conventional methods?

Methodological Answer: Microwave irradiation (e.g., Milestone Flexi Wave system) reduces reaction times from hours to minutes (e.g., 15–30 min at 100–150°C) and enhances yields by 20–30%. Key advantages:

Q. How do researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data for triazole-thiol derivatives?

Methodological Answer:

- Re-evaluate docking parameters : Adjust grid box size, ligand flexibility, and solvation models (e.g., implicit vs. explicit water).

- Validate binding modes : Perform MD simulations (e.g., 100 ns in GROMACS) to assess stability of ligand-protein complexes.

- Experimental validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .

- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., propyl vs. pyridinyl) to correlate docking scores with IC₅₀ values .

Q. What strategies are effective in modifying substituents on the triazole-thiol core to enhance specific biological activities?

Methodological Answer:

- Alkylation/arylation : Introduce hydrophobic groups (e.g., 3-phenylpropyl) via S-alkylation with halogenated alkanes to improve membrane permeability .

- Coordination complexes : Ligate with transition metals (Ni²⁺, Cu²⁺) to enhance antifungal activity; confirmed via FTIR and UV-Vis spectroscopy .

- Hybrid pharmacophores : Attach indole or pyrazole fragments to target multiple enzymes (e.g., COX-2 and lanosterol demethylase) .

Q. What are the best practices for designing coordination complexes using this compound as a ligand, and how do these complexes influence catalytic or pharmacological properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.